N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Nucleophilic Addition to Pyridinium Salts
Research on nucleophilic addition to pyridinium salts, as discussed by Lemire et al. (2004), explores methodologies that could potentially apply to the synthesis and functionalization of compounds similar to N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide. Such methodologies facilitate the synthesis of highly potent, nonpeptide, Substance P antagonists, highlighting a pathway for the development of new therapeutic agents (Lemire, Grenon, Pourashraf, & Charette, 2004).
Ruthenium Complexes of Diphenylphosphino Derivatives
The synthesis and characterization of bidentate P,N- and P,O-chelate ligands and their reactivity, as investigated by Gericke and Wagler (2016), provide insights into the coordination chemistry that could be relevant for the functionalization or catalytic applications of compounds like this compound. Such research underscores the importance of understanding the molecular structure and reactivity for the development of novel catalysts and reagents (Gericke & Wagler, 2016).
Pyridine Functionalised N-heterocyclic Carbene Complexes
The study on pyridine-functionalized N-heterocyclic carbene complexes by Tulloch et al. (2000) illustrates the catalytic potential of such complexes, which could be related to the applications of this compound in catalysis, particularly in reactions such as Heck arylation. This research highlights the role of structural design in achieving high catalytic efficiency and selectivity (Tulloch, Danopoulos, Tooze, Cafferkey, Kleinhenz, & Hursthouse, 2000).
Thiourea-Catalyzed Asymmetric Michael Addition
The development of thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides by Inokuma, Hoashi, and Takemoto (2006) could inform on the reactivity and potential synthetic applications of this compound in facilitating asymmetric synthesis and catalysis. This research underlines the importance of catalyst design in enhancing reactivity and selectivity for synthetic applications (Inokuma, Hoashi, & Takemoto, 2006).
Future Directions
The pyrrolidine ring, a key feature of “N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide”, is a versatile scaffold for the design of new compounds with different biological profiles . This suggests potential future directions in the design and synthesis of novel biologically active compounds.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
4-methyl-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-15-7-9-19(10-8-15)22(25)23-14-20-6-5-11-24(20)28(26,27)21-17(3)12-16(2)13-18(21)4/h7-10,12-13,20H,5-6,11,14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIOYGAFBVTCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.